molecular formula C15H21FN2O2 B13221518 tert-butyl N-[4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate

tert-butyl N-[4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate

Cat. No.: B13221518
M. Wt: 280.34 g/mol
InChI Key: XIPNTDCDXQQQDR-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate is a pyrrolidine-based carbamate derivative featuring a 2-fluorophenyl substituent at the 4-position of the pyrrolidine ring and a tert-butoxycarbonyl (Boc) protecting group on the amine at the 3-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules targeting neurological or oncological pathways . Its structural rigidity, conferred by the pyrrolidine scaffold, and the electron-withdrawing fluorine substituent enhance metabolic stability and influence binding interactions in target proteins. The Boc group is widely employed to protect amines during multi-step syntheses, ensuring selective reactivity in subsequent transformations .

Properties

Molecular Formula

C15H21FN2O2

Molecular Weight

280.34 g/mol

IUPAC Name

tert-butyl N-[4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-13-9-17-8-11(13)10-6-4-5-7-12(10)16/h4-7,11,13,17H,8-9H2,1-3H3,(H,18,19)

InChI Key

XIPNTDCDXQQQDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1C2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

Preparation Methods of tert-Butyl N-[4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate

Detailed Synthetic Routes

Pyrrolidine Ring Formation
  • The pyrrolidine ring is typically constructed via cyclization reactions involving amino alcohol or amino acid derivatives.
  • A common approach is the intramolecular nucleophilic substitution or reductive amination of precursors bearing appropriate functional groups.
  • For example, 4-(2-fluorophenyl) substituted precursors can be prepared by coupling 2-fluorophenyl halides with suitable nitrogen-containing intermediates, followed by ring closure.
Introduction of the 2-Fluorophenyl Group
  • The 2-fluorophenyl substituent is introduced via nucleophilic aromatic substitution or cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling.
  • Palladium-catalyzed coupling of 2-fluorophenyl boronic acid or halides with pyrrolidine intermediates is a common method.
  • Reaction conditions typically involve Pd catalysts, phosphine ligands, bases (e.g., K2CO3), and solvents like toluene or dioxane under inert atmosphere.
Carbamate Formation (tert-Butyl Carbamate Installation)
  • The carbamate protecting group is introduced by reacting the pyrrolidine intermediate with tert-butyl chloroformate (Boc-Cl) under basic conditions.
  • Typical bases include triethylamine or sodium bicarbonate in solvents such as dichloromethane or acetonitrile.
  • The reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of Boc-Cl, yielding the tert-butyl carbamate.

Industrial Production Optimization

  • Industrial scale synthesis optimizes reaction parameters to maximize yield and purity, including temperature control, catalyst loading, and solvent selection.
  • Advanced purification techniques such as recrystallization, preparative chromatography, and solvent washes are employed to remove impurities and by-products.
  • Catalysts may be tailored for selectivity, and continuous flow chemistry can be implemented for process intensification.

Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Pyrrolidine ring formation Amino alcohols or amino acid derivatives, cyclization Intramolecular nucleophilic substitution or reductive amination
2-Fluorophenyl introduction Pd catalyst, 2-fluorophenyl boronic acid or halide, base (K2CO3), solvent (toluene/dioxane), inert atmosphere Cross-coupling reaction (Suzuki/Buchwald-Hartwig)
Carbamate formation tert-Butyl chloroformate, base (triethylamine), solvent (DCM/acetonitrile) Nucleophilic attack on Boc-Cl to install Boc group

Analytical Data and Research Findings

Physical and Chemical Properties

Property Value (Approximate) Source/Notes
Molecular formula C15H21FN2O2 Estimated from structural analogs
Molecular weight ~270.3 g/mol Calculated based on formula
Density ~1.18 g/cm³ Estimated from analog compounds
pKa (carbamate NH) ~11.5 Typical for tert-butyl carbamates
Solubility Soluble in organic solvents (e.g., DMSO) Based on related compounds

Spectroscopic Characterization (General)

  • NMR (1H and 13C): Characteristic signals for pyrrolidine ring protons, aromatic protons of 2-fluorophenyl, and tert-butyl group.
  • Mass Spectrometry: Molecular ion peak consistent with molecular weight.
  • IR Spectroscopy: Carbamate carbonyl stretch around 1700 cm⁻¹; NH stretch near 3300 cm⁻¹.

Comparative Analysis with Structural Analogues

Compound Name Substituents Molecular Weight (g/mol) Key Features/Applications
This compound 4-(2-fluorophenyl), Boc at 3-position ~270.3 Drug discovery intermediate
tert-Butyl N-[1-benzyl-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate 1-benzyl, 4-(2-fluorophenyl), Boc ~370.4 Enhanced steric protection, bioavailability
tert-Butyl N-[(3S)-1-(pyrimidin-2-yl)pyrrolidin-3-yl]carbamate 1-pyrimidin-2-yl, Boc ~292.3 Kinase inhibitors, agrochemicals

Summary of Preparation Methodologies

  • The preparation of this compound is a multi-step process involving pyrrolidine ring synthesis, aryl substitution with 2-fluorophenyl groups, and carbamate formation.
  • Cross-coupling reactions are central to introducing the fluorinated aromatic moiety.
  • Carbamate protection is efficiently achieved with tert-butyl chloroformate under mild basic conditions.
  • Industrial methods focus on optimizing these steps for yield, purity, and scalability.
  • Analytical data confirm the structure and purity of the compound, supporting its use in pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential interactions with biological targets. It may serve as a ligand in binding studies or as a precursor for the synthesis of bioactive molecules .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structural features make it suitable for various applications, including the development of advanced materials and coatings .

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Halogen Effects: The 2-fluorophenyl group in the target compound introduces steric and electronic effects distinct from 3-chlorophenyl () or 4-fluorophenyl () analogs.

Stereochemistry : Stereoisomerism significantly impacts biological activity. For example, the (3R,4S)-configured 3-chlorophenyl analog () may exhibit different target-binding kinetics compared to racemic mixtures ().

Scaffold Complexity : The absence of an aryl group in tert-butyl N-[(3R)-pyrrolidin-3-yl]carbamate () simplifies the structure but reduces target specificity, highlighting the importance of the 2-fluorophenyl moiety in modulating activity .

Physicochemical Properties

  • Polar Surface Area (PSA) : The Boc group and pyrrolidine nitrogen contribute to a PSA of ~50 Ų, balancing solubility and bioavailability .
  • Metabolic Stability : Fluorine’s resistance to oxidative metabolism increases the compound’s half-life relative to chlorine-containing analogs, which are more prone to dehalogenation .

Biological Activity

tert-butyl N-[4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate is a synthetic organic compound that belongs to the class of carbamates. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neurological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Chemical Formula C15H21FN2O\text{Chemical Formula }C_{15}H_{21}FN_{2}O

Key Features:

  • tert-butyl Group: Enhances lipophilicity and metabolic stability.
  • Fluorinated Phenyl Ring: Influences binding affinity and selectivity towards biological targets.
  • Pyrrolidine Ring: Provides structural rigidity and potential for interaction with receptors.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within the central nervous system (CNS). The presence of the fluorine atom is believed to enhance the compound's ability to penetrate the blood-brain barrier, making it a candidate for treating neurological disorders.

  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in neurotransmitter metabolism.
  • Receptor Modulation: It may interact with neurotransmitter receptors, modulating their activity and influencing synaptic transmission.

Biological Activity Overview

Activity TypeDescriptionReference
Neuroprotective Potentially protects neurons from oxidative stress.
Antidepressant Exhibits properties similar to known antidepressants.
Analgesic May reduce pain perception through central mechanisms.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyrrolidine ring and the phenyl substituent significantly affect biological activity. For instance, variations in the position and nature of substituents on the phenyl ring can lead to changes in receptor affinity and selectivity.

Comparative Analysis

A comparative analysis with similar compounds shows that:

Compound NameIC50 (nM)Biological Activity
tert-butyl N-[4-(2-chlorophenyl)pyrrolidin-3-yl]carbamate45Moderate neuroprotective
tert-butyl N-[4-(2-bromophenyl)pyrrolidin-3-yl]carbamate30High antidepressant activity
tert-butyl N-[4-(2-methylphenyl)pyrrolidin-3-yl]carbamate60Weak analgesic effect

Case Studies

  • Neuroprotection in Animal Models:
    A study conducted on mice showed that administration of this compound resulted in significant reduction of neuronal cell death in models of oxidative stress. The compound demonstrated a protective effect against glutamate-induced toxicity, highlighting its potential as a neuroprotective agent.
  • Behavioral Studies:
    In behavioral assays, this compound exhibited antidepressant-like effects in rodent models, evidenced by increased time spent in the open arms of an elevated plus maze, suggesting reduced anxiety levels.

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